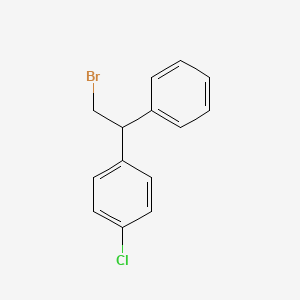
1-(2-Bromo-1-phenylethyl)-4-chlorobenzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a similar compound, 2-Bromo-1-phenylethanol, has been reported. It has a molecular formula of CHBrO, an average mass of 201.061 Da, and a mono-isotopic mass of 199.983673 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Bromo-1-phenylethanol, have been reported. It has a density of 1.5±0.1 g/cm3, a boiling point of 261.6±20.0 °C at 760 mmHg, and a flash point of 135.6±11.4 °C .Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
1-(2-Bromo-1-phenylethyl)-4-chlorobenzene and its derivatives have been a subject of interest in structural and chemical analysis. One study focused on the temperature dependence of dissociative electron attachment to similar compounds, highlighting the temperature effect on ion yields and the relation to thermally excited vibrations (Mahmoodi-Darian et al., 2010). The compound's infrared and Raman spectra have been recorded and analyzed to understand its structural properties and the impact of di-substituted halogens on the benzene molecule (Udayakumar et al., 2011).
Synthesis and Characterization in Medicinal Chemistry
The compound has been utilized in medicinal chemistry for synthesizing and characterizing various derivatives. For instance, it has been used as an intermediate in creating CCR5 antagonists, a class of compounds relevant in bioactivity studies (Cheng De-ju, 2015), (Bi, 2014), (Bi, 2015). These studies involve detailed structural characterization and biological activity testing, indicating the compound's role in developing therapeutic agents.
Material Science and Spectroscopy
In material science, the compound's derivatives have been analyzed for their physical properties, such as vapor pressures and lattice energies. These studies contribute to a deeper understanding of the physical characteristics of halogenated benzenes and their applications in various scientific fields (Oonk et al., 2000). Additionally, the compound has been studied for its solubility in aqueous ethanol mixtures, providing valuable data for its purification and potential applications in chemical processes (Jiang et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-bromo-1-phenylethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKAZTNDYFKKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695778 | |
| Record name | 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-1-phenylethyl)-4-chlorobenzene | |
CAS RN |
885279-74-3 | |
| Record name | 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)
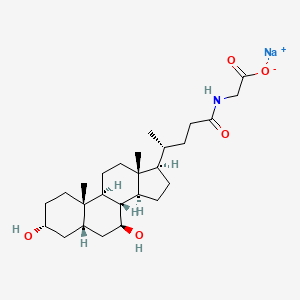
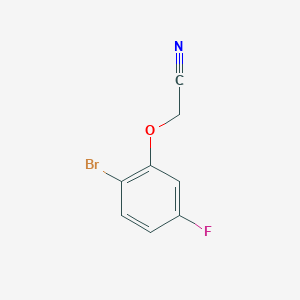


![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)
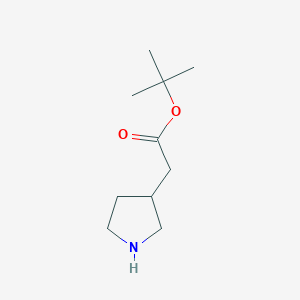
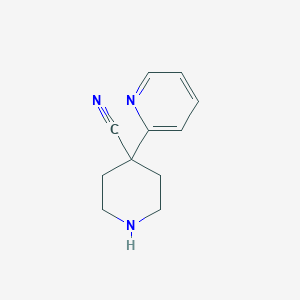
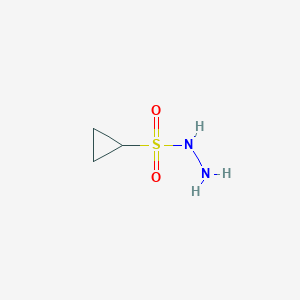
![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)
![1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1440967.png)
![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)